molecular formula C22H15Cl2N3O3S B5021016 N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide

Cat. No.: B5021016
M. Wt: 472.3 g/mol
InChI Key: ZLGKUZVBHDLJEG-UHFFFAOYSA-N
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Description

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline, which is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of nanocatalysts have been explored to improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
  • 3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide

Uniqueness

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dual chloro and methoxy substituents enhance its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O3S/c1-29-15-6-2-12(3-7-15)20(28)27-22(31)25-14-5-8-17(24)16(11-14)21-26-18-10-13(23)4-9-19(18)30-21/h2-11H,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGKUZVBHDLJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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